5-Chloro-6-methoxy-2,3-dihydro-1H-indole
Description
Significance of the Indole (B1671886) Nucleus as a Privileged Structure in Drug Discovery
The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is widely recognized as a "privileged structure" in medicinal chemistry. googleapis.comgoogle.comgoogleapis.com This designation is attributed to its remarkable ability to serve as a versatile template for the design of ligands that can interact with a diverse array of biological targets with high affinity. googleapis.comnih.gov The unique electronic properties and the capacity of the indole ring to mimic the structure of proteins and bind to enzymes reversibly make it a highly sought-after motif in the development of new therapeutic agents. google.com
The indole nucleus is a fundamental component of many natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids. google.comnih.gov This natural prevalence has inspired the synthesis of a vast number of indole-containing compounds with a broad spectrum of pharmacological activities. Consequently, numerous indole-based drugs have received market approval and are used to treat a variety of conditions. google.com The structural versatility of the indole scaffold allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov
Overview of Dihydroindole Derivatives in Pharmaceutical Research
While the aromatic indole core has been extensively studied, its reduced form, the 2,3-dihydroindole (or indoline) nucleus, has also garnered significant attention in pharmaceutical research. Dihydroindole derivatives are recognized as promising agents in the synthesis of novel compounds, particularly those with neuroprotective and antioxidant properties. federalregister.govwww.gov.uk The reduction of the C2-C3 double bond in the indole ring leads to a change in the geometry and electronic distribution of the molecule, which can result in altered or enhanced biological activity.
The development of synthetic methodologies to access functionalized dihydroindoles is an active area of research. google.com These methods often involve the reduction of corresponding indole precursors. federalregister.gov The resulting dihydroindole scaffold can be found in a variety of biologically active molecules, including some vinca (B1221190) alkaloids, which are known for their use as microtubule targeting agents in cancer therapy. The exploration of dihydroindole derivatives continues to be a fruitful avenue for the discovery of new drug candidates with diverse therapeutic applications.
Specific Focus on 5-Chloro-6-methoxy-2,3-dihydro-1H-indole: Research Context and Rationale
The specific compound, this compound, represents a convergence of the structurally significant dihydroindole core with specific substituents that are known to modulate biological activity. While detailed research findings on this exact molecule are not widely available in public literature, its chemical structure provides a clear rationale for its investigation in medicinal chemistry.
The rationale for synthesizing and studying this compound is rooted in the established bioactivity of related compounds. The un-reduced form, 5-chloro-6-methoxyindole, is utilized as a key intermediate in the synthesis of various pharmaceutical agents. The presence of a chlorine atom at the 5-position and a methoxy (B1213986) group at the 6-position of the indole ring are known to influence the electronic properties and reactivity of the molecule, which can, in turn, affect its interaction with biological targets. For instance, derivatives of 5-chloro-indole have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
The decision to explore the 2,3-dihydro variant of this scaffold is likely driven by the desire to investigate how the conformational changes imparted by the saturated pyrroline (B1223166) ring affect the molecule's pharmacological profile. The reduction of the indole to a dihydroindole can lead to different binding modes with target proteins and may alter the compound's pharmacokinetic properties. Given that substituted indoles and dihydroindoles are key components in a wide range of therapeutic agents, the synthesis and biological evaluation of this compound is a logical step in the quest for novel drug candidates.
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h4-5,11H,2-3H2,1H3 |
InChI Key |
PVPQDNSPPHAQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCNC2=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 6 Methoxy 2,3 Dihydro 1h Indole and Analogues
Established Synthetic Pathways for the Core 2,3-Dihydro-1H-indole Scaffold
The 2,3-dihydro-1H-indole, commonly known as indoline (B122111), is the foundational structure for the target compound. Its synthesis is typically achieved either by building the heterocyclic ring system from acyclic precursors or by reducing the corresponding indole (B1671886).
Cyclization and Acylation Strategies
The construction of the indole ring, which can subsequently be reduced to indoline, is a well-established field in organic chemistry. Several named reactions provide access to the indole core, often starting from substituted anilines or nitrobenzenes.
Bischler Indole Synthesis : This method involves the reaction of an arylamine with an α-haloketone to form an α-arylaminoketone, which then undergoes acid-catalyzed cyclization. bhu.ac.inchim.it Modifications of this approach, such as using an α-diazo-β-ketoester with an N-methylaniline in the presence of a rhodium(II) acetate (B1210297) catalyst, have been employed to produce substituted indoles. chim.it
Reissert Indole Synthesis : This pathway begins with the condensation of an o-nitrotoluene with an oxalic ester to yield an o-nitrophenylpyruvic ester. Subsequent reductive cyclization and decarboxylation afford the indole ring. bhu.ac.in
Leimgruber-Batcho Indole Synthesis : A highly versatile method, this synthesis starts with a 2-methylnitrobenzene derivative. Condensation with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, forms an enamine, which is then reductively cyclized to the indole. orgsyn.org
Palladium-Catalyzed Cyclizations : Modern methods often employ transition-metal catalysis. For example, 2-alkenylanilines can undergo oxidative cyclization mediated by palladium catalysts to form indoles. organic-chemistry.org Similarly, intramolecular Heck reactions provide a powerful route to annulated indoles. clockss.org
These cyclization strategies typically yield an indole, which requires a subsequent reduction step to form the desired 2,3-dihydro-1H-indole scaffold.
Reduction Approaches for Indole Ring Systems
The conversion of an indole to a 2,3-dihydro-1H-indole involves the reduction of the C2-C3 double bond in the pyrrole (B145914) ring. The choice of reducing agent and conditions is crucial and can be influenced by other functional groups present in the molecule. quimicaorganica.org
Commonly, this transformation is achieved through:
Catalytic Hydrogenation : This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. clockss.org
Chemical Reduction : A variety of chemical reagents can effect the reduction. Boron hydrides are frequently used; for instance, sodium borohydride (B1222165) in the presence of an acid like trifluoroacetic acid (TFA), or diborane (B8814927) (generated in situ from NaBH₄ and I₂) can selectively reduce the indole ring. nih.govnih.gov Reduction of polyfunctional 2-oxindoles with various boron hydrides has also been demonstrated as a viable route to new 2,3-dihydroindole derivatives. nih.govnih.gov
Dissolving Metal Reduction : Reductions using metals like magnesium in methanol (B129727) have also been reported for the synthesis of indolines from indoles. clockss.org
The stability of the resulting dihydroindole can be an issue, as some derivatives are sensitive to oxidation and may spontaneously aromatize back to the corresponding indole, particularly if they are not substituted at the nitrogen or C3 position. nih.govmdpi.com
Table 1: Selected Reduction Methods for Indole to 2,3-Dihydro-1H-indole
| Reagent/Catalyst | Conditions | Notes | Reference(s) |
|---|---|---|---|
| H₂, Pd/C | 60 psi, EtOH | Catalytic hydrogenation | clockss.org |
| NaBH₄, I₂, THF | Dry THF | In situ generation of BH₃ | nih.gov |
| Mg, MeOH | Methanol solvent | Dissolving metal reduction | clockss.org |
| H₂, PtO₂ | Acetic acid | Adams' catalyst | quimicaorganica.org |
Regiospecific Introduction of Chloro and Methoxy (B1213986) Substituents
Achieving the precise 5-chloro-6-methoxy substitution pattern is the most critical challenge. This can be accomplished either by functionalizing a pre-existing dihydroindole core or, more commonly, by constructing the heterocyclic ring from an already substituted benzene (B151609) derivative.
Electrophilic Substitution Reactions on the Dihydroindole Core
The indoline ring is an electron-rich system. The nitrogen atom acts as a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The para position (C5) is generally favored due to less steric hindrance.
Halogenation : Direct halogenation of the indole ring typically occurs at the C3 position due to the high electron density of the pyrrole moiety. quimicaorganica.orgresearchgate.net However, in the 2,3-dihydro-1H-indole (indoline) system, the aromatic character of the pyrrole ring is absent, and the amino group directs substitution to the benzene ring. Therefore, chlorination using reagents like N-chlorosuccinimide (NCS) would be expected to primarily yield the 5-chloro derivative.
Nitration : Nitration is a common electrophilic substitution reaction. The nitration of indoles often requires non-acidic conditions to avoid polymerization, using reagents like tetramethylammonium (B1211777) nitrate (B79036) with trifluoroacetic anhydride. nih.gov For an indoline, nitration would also be directed to the C5 position. The resulting nitro group could then be a handle for further transformations, although direct methoxylation is generally not straightforward.
Starting with a pre-functionalized precursor is often a more efficient and regioselective strategy than attempting sequential electrophilic substitutions on the parent indoline ring.
Nucleophilic Substitution Reactions for Functionalization
Nucleophilic aromatic substitution (SNAr) on the indole core is less common but can be a powerful tool, especially when suitable leaving groups and activating groups are present. For instance, a nitro group can activate a leaving group (like a halogen) at an adjacent position for substitution by a nucleophile like methoxide.
A more practical approach involves building the indole ring from a starting material that already contains the desired substituents. A plausible synthetic route to 5-chloro-6-methoxy-1H-indole, a precursor to the target compound, could start from 4-chloro-5-methoxyphenylhydrazine. A Fischer indole synthesis using this hydrazine (B178648) would directly install the desired substitution pattern on the indole's benzene ring. chim.it Similarly, copper-catalyzed cyclization of a precursor like 2-bromo-4-methoxy-5-chloroaniline with an appropriate partner could also be envisioned. chim.it
Advanced Synthetic Strategies for Complex 5-Chloro-6-methoxy-2,3-dihydro-1H-indole Derivatives
Modern organic synthesis provides sophisticated tools for constructing complex heterocyclic systems with high efficiency and control.
Tandem and Domino Reactions : Many advanced strategies rely on tandem processes where multiple bonds are formed in a single pot. For example, a Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by a palladium-catalyzed cyclization, can produce 2-substituted indoles in one pot. mdpi.com Applying this to a starting material like 2-iodo-4-chloro-5-methoxyaniline would be a direct route to the functionalized indole core.
Reductive Cyclization : The synthesis of pyrroloindoles has been achieved via a palladium-catalyzed double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes. nih.gov A similar strategy, starting from a suitably substituted 1,2-dinitrobenzene, could potentially be adapted to form the indoline ring.
Building from Functionalized Precursors : A robust strategy involves a multi-step synthesis starting from simple, commercially available chemicals. For example, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate was achieved starting from vanillin (B372448) through a sequence of methylation, nitration, bromination, and Cadogan cyclization. chim.it A similar, carefully designed sequence could provide access to the 5-chloro-6-methoxy isomer.
One such potential pathway could involve the intramolecular cyclization of a substituted phenylacetonitrile (B145931) derivative. For example, condensation of 2-methoxy-Δ¹-pyrroline with a functionalized phenylacetonitrile, followed by cyclization using a copper(I) catalyst, has been used to synthesize 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org This highlights the utility of building the heterocyclic system onto a pre-functionalized aromatic ring.
Catalytic Methods in Dihydroindole Synthesis
The most direct and atom-economical approach for the synthesis of dihydroindoles is the catalytic hydrogenation of the corresponding indole precursors. This method is considered a green chemical process as it often utilizes molecular hydrogen and a catalyst, minimizing the generation of stoichiometric waste.
A variety of catalysts have been developed for the hydrogenation of indoles. Platinum on carbon (Pt/C) is a commonly used heterogeneous catalyst that can effectively reduce substituted indoles to their corresponding indolines. For instance, a range of substituted indoles can be hydrogenated using Pt/C in water, an environmentally benign solvent, often with the addition of an acid co-catalyst like p-toluenesulfonic acid to activate the indole ring towards reduction. acs.org
Transition metal complexes are also widely employed as homogeneous catalysts. Rhodium, ruthenium, and iridium-based catalysts have shown high efficacy in the hydrogenation of N-protected indoles. acs.org More recently, iridium complexes, such as those with a bisphosphine-thiourea ligand (ZhaoPhos), have been successful in the asymmetric hydrogenation of unprotected indoles, including those with aryl substituents which are typically challenging to reduce with high enantioselectivity. chinesechemsoc.org Another approach involves the use of triarylborane catalysts for the metal-free hydrogenation of N-substituted indoles. acs.org
Table 1: Examples of Catalytic Systems for Dihydroindole Synthesis
| Catalyst System | Substrate Type | Key Features |
| Pt/C, p-TsOH, H₂O | Unprotected indoles | Green solvent, heterogeneous catalyst. acs.org |
| [Rh(nbd)₂]SbF₆, PhTRAP, Cs₂CO₃ | N-Tosyl 3-substituted indoles | High enantioselectivity for chiral indolines. |
| Ir/ZhaoPhos, Brønsted acid | Aryl-substituted unprotected indoles | High reactivity and stereoselectivity for challenging substrates. chinesechemsoc.org |
| Triarylborane | N-Substituted indoles | Metal-free hydrogenation. acs.org |
Stereoselective Synthesis Approaches for Chiral Analogues
The development of stereoselective methods for the synthesis of chiral dihydroindoles is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the enantioselective synthesis of various heterocyclic compounds, including indolines.
One notable strategy involves the CPA-catalyzed formal [3+2] cycloaddition of quinone diimides with β-substituted enecarbamates. This method allows for the construction of 2,3-disubstituted 2-aminoindolines with high yields and excellent enantioselectivities (up to 99% ee). acs.orgacs.org The CPA catalyst plays a crucial role in controlling the stereochemical outcome of the reaction by forming a chiral environment around the reacting species.
Another powerful approach is the transition metal-catalyzed asymmetric hydrogenation of prochiral indoles. For example, rhodium complexes bearing chiral bisphosphine ligands, such as PhTRAP, have been successfully used for the highly enantioselective hydrogenation of N-protected 2- and 3-substituted indoles, affording chiral indolines with high enantiomeric excesses. nih.govacs.org Similarly, iridium-catalyzed asymmetric hydrogenation of unprotected indoles has been developed, providing access to a wide range of chiral indoline derivatives with excellent stereoselectivities. chinesechemsoc.orgrsc.org Dynamic kinetic resolution, coupled with asymmetric hydrogenation, has also been employed to synthesize chiral indolines bearing vicinal stereocenters from racemic starting materials. acs.orgnih.gov
These stereoselective methods provide versatile platforms for the synthesis of chiral analogs of this compound, which are valuable for structure-activity relationship studies in drug discovery.
Table 2: Stereoselective Methods for Chiral Dihydroindole Synthesis
| Method | Catalyst/Reagent | Product Type | Key Features |
| Formal [3+2] Cycloaddition | Chiral Phosphoric Acid (CPA) | 2,3-Disubstituted 2-aminoindolines | High enantioselectivity, organocatalyzed. acs.orgacs.org |
| Asymmetric Hydrogenation | Rh/PhTRAP | 2- or 3-Substituted chiral indolines | High enantiomeric excesses for N-protected indoles. nih.govacs.org |
| Asymmetric Hydrogenation | Ir/ZhaoPhos | Chiral indolines from unprotected indoles | Broad substrate scope, including aryl-substituted indoles. chinesechemsoc.org |
| Dynamic Kinetic Resolution | Pd-catalyst, acid | Chiral indolines with vicinal stereocenters | Access to complex stereostructures from racemic precursors. acs.orgnih.gov |
Synthetic Characterization Techniques in Dihydroindole Chemistry
The structural elucidation of newly synthesized dihydroindoles, including this compound and its analogs, relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and commonly used methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR provides crucial information about the number of different types of protons and their neighboring environments. For a typical 2,3-dihydro-1H-indole, the protons on the pyrrolidine (B122466) ring (C2 and C3) usually appear as aliphatic signals, often as multiplets, in the upfield region of the spectrum compared to the aromatic protons of the indole precursor. The chemical shifts and coupling constants of these protons can help determine the substitution pattern and relative stereochemistry of the molecule. The aromatic protons on the benzene ring will show characteristic splitting patterns depending on the substitution. For this compound, one would expect to see signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the NH proton (a broad singlet), and the aliphatic protons at C2 and C3, in addition to the aromatic protons. mdpi.comyoutube.com
¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the molecule. The C2 and C3 carbons of the dihydroindole ring will appear as aliphatic signals, significantly shifted upfield compared to their sp² hybridized counterparts in the indole precursor. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. mdpi.comyoutube.com
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for complex substituted derivatives. clockss.org These techniques help to establish the connectivity between protons and carbons in the molecule.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can provide structural information. For dihydroindoles, fragmentation often involves the cleavage of the bonds in the pyrrolidine ring. The presence of a chlorine atom in this compound would be indicated by the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments. libretexts.org
Table 3: Key Characterization Data for Dihydroindoles
| Technique | Information Provided | Expected Features for this compound |
| ¹H NMR | Proton environment, connectivity | Signals for aliphatic C2-H and C3-H, aromatic protons, NH proton, and methoxy protons. mdpi.comyoutube.com |
| ¹³C NMR | Carbon framework | Aliphatic signals for C2 and C3, aromatic signals influenced by substituents. mdpi.comyoutube.com |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak corresponding to C₈H₈ClNO, characteristic chlorine isotope pattern. libretexts.org |
| HRMS | Exact mass, elemental composition | Precise mass measurement to confirm the molecular formula. |
Mechanistic Investigations of Biological Activities of 5 Chloro 6 Methoxy 2,3 Dihydro 1h Indole Analogues
Interactions with Protein Targets and Enzyme Systems
The biological effects of 5-chloro-6-methoxy-2,3-dihydro-1H-indole analogues are often initiated by their direct interaction with protein targets, including receptors and enzymes. The nature and affinity of this binding dictate the subsequent physiological response.
The structural features of indole (B1671886) analogues, particularly the substitution pattern on the indole ring, are critical for their binding affinity to receptors. The 5-methoxy group and the 3-acylaminoethyl chain on the indole ring of melatonin (B1676174), for instance, are crucial for receptor binding; removing either results in a significant loss of affinity. nih.gov
Melatonin Receptors (MT1 and MT2): The affinity of indole analogues for melatonin receptors is highly sensitive to substitutions. While the 5-methoxy group is considered optimal for receptor binding, its replacement with other groups like hydrogen or alkoxy moieties typically decreases affinity. nih.gov However, halogen substituents have been shown to retain both affinity and intrinsic activity. nih.gov A study involving 6H-Isoindolo[2,1-a]indoles, which are structurally related to dihydroindoles, found that a 5-chloro derivative exhibited a notable reduction in binding affinity for human MT1 and MT2 melatonin receptors. acs.org Conversely, the introduction of a 2-methoxy group in certain isoindolo[2,1-a]indoles significantly increased binding affinities compared to the parent compounds. acs.org This highlights the nuanced role of substituent placement. Many derivatives show a greater or equal affinity for the human MT2 receptor compared to the MT1 receptor, suggesting that the binding pockets of these two receptor subtypes differ in their capacity to accommodate various alkyl groups on the indole nitrogen. acs.org
G-Protein Coupled Receptors (GPCRs): Analogues of 5-substituted-1H-indoles have been investigated as ligands for aminergic GPCRs, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are key targets in the treatment of schizophrenia. nih.gov Research on 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles revealed that several compounds bind to these receptors with nanomolar affinity. nih.gov Structure-activity relationship studies, however, indicated that bulky 5-alkoxy substituents on the indole moiety are generally unfavorable for high-affinity binding. nih.gov The most potent of these compounds were identified as antagonists of both D2 and 5-HT2A receptors, a desirable profile for potential antipsychotic agents. nih.gov
Table 1: Receptor Binding Affinities of Selected Indole Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Target Receptor(s) | Key Finding | Reference |
|---|---|---|---|
| 5-Chloro-6H-isoindolo[2,1-a]indole derivative | Melatonin MT1/MT2 | Considerable reduction in binding affinity compared to the non-chlorinated analogue. | acs.org |
| 2-Methoxyisoindolo[2,1-a]indoles | Melatonin MT1/MT2 | Showed much higher binding affinities than the parent isoindoles. | acs.org |
| 5-Substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Dopamine D2, Serotonin 5-HT1A/5-HT2A | Displayed nanomolar affinity; bulky C5-alkoxy groups were unfavorable. | nih.gov |
| 2-Acylaminoalkylindoles (1-benzyl substituted) | Melatonin MT2 | Showed selectivity for the MT2 receptor type. | nih.gov |
The indole scaffold is also a key component in the design of potent and selective enzyme inhibitors.
Kinase Inhibition: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer. mdpi.com Consequently, they are major targets for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR): A series of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.govtandfonline.com Certain compounds in this series demonstrated potent antiproliferative activity, with GI50 values ranging from 29 nM to 47 nM. nih.govtandfonline.com Specifically, compounds 5f and 5g from this study showed potent inhibition of EGFRT790M with IC50 values of 9.5 nM and 11.9 nM, respectively, comparable to the approved drug osimertinib. nih.govnih.gov
Polo-like Kinase 2 (PLK2): An indole-containing compound, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao ), was identified as a highly potent and selective inhibitor of PLK2, a kinase implicated in mitotic progression. nih.gov
Haspin Kinase: Simplified analogues of the marine product Lamellarin, based on an indolo[2,3-c]quinolone-6-one scaffold, were found to be novel and selective inhibitors of Haspin kinase. nih.gov Two derivatives from this library exhibited IC50 values of 1 and 2 nM and demonstrated high selectivity against a panel of other kinases. nih.gov
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. tandfonline.comnih.gov Indole-based sulfonamides have been shown to be effective CA inhibitors. tandfonline.com In a study of pyrazole-carboxamides, a compound featuring a 5-chloro-2-hydroxyphenyl group (5f ) showed inhibitory activity against several human CA (hCA) isoforms, with Ki values of 866.7 nM against hCA I, 12.9 nM against hCA II, and 61.3 nM against hCA IX. nih.gov Another compound incorporating a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring (15 ) was a highly potent and selective inhibitor of hCA II (Ki = 3.3 nM) and hCA IX (Ki = 6.6 nM). nih.gov
Table 2: Enzyme Inhibition Profiles of Selected Indole Analogues This table is interactive. You can sort and filter the data.
| Compound/Series | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
|---|---|---|---|
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f ) | EGFRT790M | IC50 = 9.5 ± 2 nM | nih.govnih.gov |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5g ) | EGFRT790M | IC50 = 11.9 ± 3 nM | nih.govnih.gov |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f ) | EGFRWT | IC50 = 85 nM | nih.govtandfonline.com |
| Indolo[2,3-c]quinolone-6-one derivative | Haspin Kinase | IC50 = 1 nM | nih.gov |
| 3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-5-carboxamide (5f ) | hCA II | Ki = 12.9 nM | nih.gov |
| N-[4-(Aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (15 ) | hCA II | Ki = 3.3 nM | nih.gov |
Modulation of Cellular Pathways
By interacting with their molecular targets, this compound analogues can modulate complex cellular signaling pathways, leading to diverse biological outcomes such as cell death, reduced inflammation, or antimicrobial effects.
Many indole analogues exert their anticancer effects by inducing apoptosis, a form of programmed cell death.
The 5-chloro-indole-2-carboxamide derivatives that inhibit EGFR were also found to trigger apoptotic pathways in cancer cells. nih.gov The most potent compounds, 5f and 5g , induced significant overexpression of the executioner caspase-3 protein, with levels reaching 560.2 pg/mL and 542.5 pg/mL, respectively, which were higher than the reference compound staurosporine. nih.govnih.gov These compounds also elevated the levels of the initiator caspase-8 and the pro-apoptotic protein Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov This demonstrates a clear mechanism of inducing apoptosis through the modulation of key regulatory proteins. Similarly, a series of chalcone (B49325) derivatives featuring a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety also exhibited potent antiproliferative activity against several human cancer cell lines. nih.gov
Indole-based structures have been explored for their potential to modulate inflammatory responses. A series of hybrid molecules combining indole-2-formamide and benzimidazole[2,1-b]thiazole scaffolds were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds were tested for their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov One of the most potent compounds in the series, 13b , effectively inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) with IC50 values of 10.992 µM, 2.294 µM, and 12.901 µM, respectively. nih.gov These findings indicate that such indole analogues can interfere with key inflammatory signaling pathways.
The indole scaffold is also present in compounds with antimicrobial properties. The mechanism often involves the disruption of microbial cell structures or essential cellular processes. nih.govacs.org For example, 5-methoxy-1H-indole has demonstrated significant antifungal activity against the plant pathogen Fusarium graminearum. mdpi.com Its mode of action involves inhibiting fungal growth, disrupting the normal morphology of the hyphae and spores, and inducing the release of H2O2, which ultimately leads to cell death. mdpi.com While many antibacterial agents target the cell envelope, others interfere with processes like bacterial cell division by inhibiting proteins such as FtsZ. acs.org
Mechanisms of Action in Neurobiological Systems
While direct and extensive research on the specific neurobiological mechanisms of this compound is not abundantly available in public-domain scientific literature, the effects of its structural analogues and the broader class of substituted 2,3-dihydroindoles provide a basis for postulating its potential modes of action. The presence of both a chloro and a methoxy (B1213986) group on the benzene (B151609) ring of the dihydroindole scaffold suggests that its interactions within the central nervous system (CNS) could be multifaceted, potentially involving several key protein targets.
The neuropharmacological profile of indole analogues is significantly influenced by the nature and position of substituents on the indole nucleus. For instance, various indole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. The inhibition of MAO-B is a recognized strategy in the management of neurodegenerative conditions like Parkinson's disease. Studies on related indole structures have shown that specific substitution patterns can lead to high affinity and selectivity for MAO-B. For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide has been reported as a selective MAO-B inhibitor with a Ki value of 0.03 µM. nih.gov This suggests that the chlorinated dihydroindole core could potentially be explored for similar inhibitory activities.
Furthermore, the 2,3-dihydroindole scaffold is a key feature in compounds designed to target various CNS receptors. Analogues of this scaffold have been investigated for their affinity to melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and possess neuroprotective properties. nih.govmdpi.comnih.gov The substitution pattern on the indole ring is critical for receptor affinity and agonist or antagonist activity. For instance, shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position in certain indole series has been shown to retain or even enhance affinity for melatonin receptors. researchgate.net This indicates that the 6-methoxy group in this compound could confer affinity for these receptors.
Additionally, the indole nucleus is a common pharmacophore in ligands for serotonin (5-HT) receptors. Specifically, certain chlorinated indole derivatives have been identified as high-affinity 5-HT6 receptor agonists. For example, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole (EMD386088) is a full agonist at the 5-HT6 receptor. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could interact with various 5-HT receptor subtypes, thereby modulating serotonergic neurotransmission.
General Pharmacological Impact of the 2,3-Dihydro-1H-indole Scaffold
The 2,3-dihydro-1H-indole, also known as indoline (B122111), represents a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Its structural flexibility and the ability to readily modify it at various positions have made it a valuable core for the design of novel therapeutic agents targeting the central nervous system.
One of the most significant pharmacological impacts of the 2,3-dihydro-1H-indole scaffold is its role as a precursor and structural component of molecules with neuroprotective properties. nih.govmdpi.comnih.gov The saturation of the 2,3-double bond in the indole ring to form the dihydroindole structure can alter the electronic and conformational properties of the molecule, leading to different biological activities compared to their indole counterparts. These compounds are often explored for their potential to mitigate oxidative stress and cellular damage in the context of neurodegenerative diseases.
The 2,3-dihydroindole scaffold is a key building block in the synthesis of analogues of neuroactive compounds. For example, it has been used to create analogues of melatonin, a neurohormone with well-documented antioxidant and neuroprotective effects. nih.govmdpi.comnih.gov The dihydroindole core can serve as a bioisosteric replacement for the indole ring, potentially leading to compounds with altered selectivity for melatonin receptor subtypes or improved pharmacokinetic properties.
Furthermore, the 2,3-dihydro-1H-indole scaffold is found in compounds that interact with a variety of other CNS targets. These include:
Monoamine Oxidase (MAO) Inhibitors: As mentioned previously, the broader indole class, including dihydroindole derivatives, has yielded potent and selective MAO inhibitors. nih.gov This activity is crucial for modulating the levels of key neurotransmitters in the brain.
Cholinesterase Inhibitors: Indole-based structures have been incorporated into multi-target-directed ligands designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease. researchgate.net
Cannabinoid Receptor Ligands: The indole core, including its reduced form, has been utilized in the development of ligands for cannabinoid receptors (CB1 and CB2), which are involved in a wide range of physiological processes in the CNS. nih.gov
The versatility of the 2,3-dihydro-1H-indole scaffold allows for the introduction of various substituents, leading to a diverse array of pharmacological activities. The specific substitutions on the benzene ring and at the nitrogen atom can fine-tune the affinity and efficacy of these compounds for their respective biological targets. This chemical tractability ensures that the 2,3-dihydro-1H-indole scaffold will continue to be a valuable template in the discovery and development of new drugs for neurological disorders. researchgate.netnih.gov
Computational and Theoretical Studies of 5 Chloro 6 Methoxy 2,3 Dihydro 1h Indole
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the interaction between a small molecule ligand, such as 5-Chloro-6-methoxy-2,3-dihydro-1H-indole , and a protein target. The process involves predicting both the binding mode and the strength of the interaction, typically quantified as a binding affinity or docking score.
Ligand-Protein Interaction Analysis
In a hypothetical docking study, This compound would be docked into the active site of a relevant protein target. The analysis would focus on identifying non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
For instance, the methoxy (B1213986) group (-OCH3) at the 6-position could act as a hydrogen bond acceptor. The nitrogen atom within the dihydro-indole ring could function as a hydrogen bond donor or acceptor. The chloro group at the 5-position can participate in halogen bonds and hydrophobic interactions. The aromatic portion of the indole (B1671886) ring is a prime candidate for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the protein's binding pocket.
An illustrative example from studies on other indole derivatives shows that the indole ring often interacts with phenylalanine residues through pi-pi stacking. nih.gov In a hypothetical scenario for our compound, the analysis might reveal interactions similar to those presented in Table 1.
Table 1: Illustrative Ligand-Protein Interactions for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Interacting Residue (Protein) | Atom/Group on Ligand | Interaction Type | Distance (Å) |
| TYR 220 | Indole Ring | Pi-Pi Stacking | 3.8 |
| ASN 312 | Methoxy Oxygen | Hydrogen Bond | 2.9 |
| LEU 250 | Chloro Group | Hydrophobic | 4.2 |
| SER 124 | NH of Indole | Hydrogen Bond | 3.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds. jocpr.com
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of compounds including This compound , a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values) would be required. nih.gov The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The robustness and predictive power of the resulting model would be rigorously validated using both internal and external sets of compounds. nih.govmdpi.com
A hypothetical QSAR equation might look like:
pIC50 = c0 + (c1 * LogP) + (c2 * DipoleMoment) + (c3 * SurfaceArea)
Where pIC50 is the biological activity, and the other terms are calculated molecular descriptors with their respective coefficients (c0, c1, c2, c3).
Descriptors Influencing Activity (e.g., Electronic, Steric, Lipophilicity)
The analysis of a QSAR model reveals which molecular properties, or descriptors, are most influential in determining the biological activity of the compounds. These descriptors are typically categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). The chloro and methoxy groups on the indole ring would significantly impact these properties.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The substitution pattern on the indole core would define its steric profile.
Lipophilicity Descriptors: Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for membrane permeability and binding to hydrophobic pockets in proteins. The chloro and methoxy substituents would modulate the lipophilicity of the parent dihydro-indole scaffold.
An illustrative summary of how these descriptors for This compound might influence activity is presented in Table 2.
Table 2: Illustrative Influence of Descriptors on Predicted Activity (Note: This data is hypothetical and for illustrative purposes only.)
| Descriptor Type | Specific Descriptor | Predicted Influence on Activity | Rationale |
| Lipophilicity | LogP | Positive Correlation | Enhanced membrane permeability and hydrophobic interactions. |
| Electronic | Dipole Moment | Negative Correlation | A higher dipole moment may be unfavorable for entering a non-polar binding site. |
| Steric | Molecular Volume | Optimal Range | The binding pocket may have a specific size limitation. |
| Electronic | HOMO Energy | Positive Correlation | Higher HOMO energy may indicate greater reactivity in certain interactions. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME prediction tools are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound. researchgate.net These predictions help to identify potential liabilities that could lead to failure in later stages of development. For This compound , various ADME properties would be calculated using specialized software.
Key predicted ADME properties would include:
Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption) and human intestinal absorption (HIA) would be estimated. researchgate.net
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration would be made. The volume of distribution (VDss) is another important parameter. researchgate.net
Metabolism: The model would predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For indole derivatives, CYP enzymes are often involved in oxidation. nih.gov
Excretion: Properties related to the clearance of the compound from the body would be estimated.
Table 3 provides an example of a predicted ADME profile for This compound .
Table 3: Illustrative In Silico ADME Profile for this compound (Note: This data is hypothetical and for illustrative purposes only, based on general properties of similar compounds.)
| ADME Property | Predicted Value | Interpretation |
| Human Intestinal Absorption (%) | > 90% | Good absorption from the gut. |
| Caco-2 Permeability (nm/s) | High | Likely to be well-absorbed across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Medium | May have some central nervous system activity. |
| Plasma Protein Binding (%) | > 85% | High affinity for plasma proteins, affecting free drug concentration. |
| CYP2D6 Inhibitor | Yes/No | Prediction of potential drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Indicates good drug-like properties. |
Computational Assessment of Drug-Likeness and Pharmacokinetic Profiles
A primary step in computational drug discovery is the assessment of a molecule's "drug-likeness." This evaluation predicts whether a compound possesses properties that would make it a suitable oral drug candidate. The most widely recognized set of guidelines for this is Lipinski's Rule of Five. drugbank.com An analysis for this compound would involve calculating key physicochemical properties to check for compliance. While no specific studies are available, the theoretical values for some of these properties can be calculated from its chemical formula, C₉H₁₀ClNO.
In addition to Lipinski's rules, a comprehensive in silico analysis would predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov This would involve estimating parameters such as human intestinal absorption, permeability across the blood-brain barrier, and potential for inhibition of crucial metabolic enzymes like the cytochrome P450 family. At present, dedicated studies providing these specific ADME predictions for this compound have not been identified.
Table 1: Predicted Physicochemical Properties for Drug-Likeness Assessment
This interactive table outlines the key parameters used in a typical drug-likeness assessment. The values for this compound would be generated using specialized predictive software, but no published results of such an analysis are currently available.
| Parameter | Description | General Guideline (Lipinski's Rule) | Predicted Value for C₉H₁₀ClNO |
| Molecular Weight | The mass of one mole of the compound. | < 500 Da | 183.63 Da (Calculated) |
| Hydrogen Bond Donors | The number of N-H and O-H bonds. | ≤ 5 | 1 (from the N-H group) |
| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 | 2 (from the O and N atoms) |
| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. | ≤ 5 | Data not available |
| Topological Polar Surface Area (TPSA) | The surface area occupied by polar atoms, related to cell permeability. | < 140 Ų | Data not available |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which directly influences its ability to interact with biological targets. For this compound, this analysis would explore the possible spatial arrangements of its atoms, particularly the puckering of the dihydro-pyrrole ring and the orientation of the chloro and methoxy substituents on the benzene (B151609) ring.
Following this static analysis, Molecular Dynamics (MD) simulations would provide a dynamic view of the compound's behavior over time in a simulated physiological environment. tandfonline.commdpi.com These simulations can reveal stable conformations, the nature of intramolecular hydrogen bonds, and how the molecule interacts with surrounding solvent molecules. MD studies are particularly valuable for understanding how a ligand might adapt its shape upon binding to a protein. nih.govmdpi.com General studies on indole derivatives have utilized MD simulations to explore their binding stability with various receptors, but specific simulations for this compound are not documented in the available literature. mdpi.com
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, most commonly performed using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.govacs.org For this compound, these calculations would elucidate several key features:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. mdpi.comresearchgate.net This is vital for predicting sites of interaction.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps determine the molecule's chemical reactivity and electronic excitation properties. The energy difference between them (the HOMO-LUMO gap) is a key indicator of molecular stability. ijrar.org
Natural Bond Orbital (NBO) Analysis: This analysis would provide information on charge delocalization and the nature of specific intermolecular and intramolecular interactions, such as halogen bonding, which could be significant given the chlorine substituent. mdpi.comnih.gov
While DFT has been applied to study the electronic properties of halogenated oxindoles and other indole derivatives, no specific studies have published these quantum chemical calculations for this compound. mdpi.comnih.gov
Table 2: Key Parameters from Quantum Chemical Calculations
This table shows the typical electronic properties that would be calculated for this compound. Such data would be essential for a detailed understanding of its chemical behavior, but is not currently available from published research.
| Parameter | Description | Significance | Value for C₉H₁₀ClNO |
| Energy of HOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. | Data not available |
| Energy of LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. | Data not available |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. | Data not available |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. | Data not available |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Scalability
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and scalable synthetic methodologies. For 5-Chloro-6-methoxy-2,3-dihydro-1H-indole, future research should focus on moving beyond traditional batch syntheses, which can be limited by long reaction times, low yields, and significant waste generation.
Promising avenues for exploration include the adoption of flow chemistry and green chemistry principles. Continuous-flow synthesis, utilizing microfluidic reactors, offers superior control over reaction parameters such as temperature and pressure, leading to cleaner reaction profiles, higher yields, and rapid scalability. nih.gov This approach has been successfully applied to the synthesis of fused indoline (B122111) ring systems through methods like the interrupted Fischer indolization, demonstrating its utility for producing complex scaffolds efficiently. nih.gov
Furthermore, green synthetic approaches aim to minimize environmental impact by using eco-friendly solvents like water, employing energy-efficient techniques such as microwave irradiation, and utilizing recyclable catalysts. sjp.ac.lkresearchgate.netgoogle.comeurekaselect.com Methodologies like the palladium-catalyzed synthesis of indoles via reductive N-heteroannulation of 2-nitrostyrenes in a continuous-flow system exemplify a greener and more efficient route to indoline derivatives. mdpi.com A modified Leimgruber-Batcho indole (B1671886) synthesis has also been presented as a scalable approach for producing substituted indoles in multi-kilogram quantities.
The table below summarizes emerging synthetic strategies applicable to the scalable production of indoline scaffolds.
| Synthetic Strategy | Key Advantages | Potential Application |
| Continuous Flow Chemistry | Enhanced process control, improved safety, rapid scalability, higher yields. nih.gov | Large-scale production of this compound for pharmaceutical or industrial use. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, cleaner reactions. researchgate.net | Rapid synthesis of a library of derivatives for screening purposes. |
| Green Catalysis | Use of environmentally benign catalysts (e.g., ionic liquids, solid acids), catalyst recyclability. google.com | Sustainable manufacturing processes with reduced waste and cost. |
| Palladium-Catalyzed Reductive N-heteroannulation | High efficiency and applicability in continuous-flow systems for indoline synthesis. mdpi.com | An efficient, single-step catalytic method for the core scaffold. |
Rational Design of Targeted this compound Derivatives with Improved Selectivity
The this compound core is a versatile template for rational drug design. By systematically modifying its structure, derivatives with high potency and selectivity for specific biological targets can be developed. Future research will heavily rely on establishing detailed Structure-Activity Relationships (SAR) to guide these modifications.
SAR studies involve synthesizing a series of analogues with varied substituents at different positions of the indoline ring and evaluating their biological activity. For instance, studies on related scaffolds have shown that modifications at the C-5 position of quinolones and the C-3 position of 2-indolinones can dramatically influence their kinase inhibition profiles and antibacterial activity. nih.govnih.gov The indole scaffold itself is a privileged structure in the development of agents targeting protein kinases, tubulin, and the p53 pathway, all critical in cancer therapy. nih.govmdpi.comresearchgate.net
The goal is to create derivatives that bind with high affinity to a desired target (e.g., a specific enzyme or receptor) while minimizing off-target interactions, thereby reducing potential side effects. For example, novel quinazoline-2-indolinone hybrids have been designed as potent and selective PI3Kα inhibitors, demonstrating how rational design can achieve high selectivity among closely related enzyme isoforms. nih.gov
| Design Strategy | Objective | Example Target Classes |
| Structure-Activity Relationship (SAR) | To identify key structural features responsible for biological activity and selectivity. nih.govresearchgate.netresearchgate.netfrontiersin.org | Kinases, GPCRs, Ion Channels |
| Scaffold Hopping & Hybridization | To combine pharmacophoric elements from different known ligands to create novel, potent, and selective molecules. nih.gov | PI3Kα/mTOR, Aurora Kinases |
| Bioisosteric Replacement | To replace functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. | Kinase Inhibitors, Antimicrobial Agents |
Advanced Computational Approaches for Deeper Mechanistic Insights
Computational chemistry provides powerful tools to investigate reaction mechanisms and predict molecular interactions at an atomic level, thereby accelerating the design and synthesis of new molecules. For the this compound scaffold, advanced computational methods can offer profound insights.
Density Functional Theory (DFT) can be employed to elucidate the mechanisms of synthetic reactions, such as palladium-catalyzed indole formation or rhodium-catalyzed C-H functionalization. figshare.comacs.orgjlu.edu.cn By calculating the energy profiles of different reaction pathways, researchers can identify rate-determining steps and optimize conditions for higher yields and selectivity. researchgate.net
Molecular docking is a critical tool for rational drug design, allowing researchers to predict how derivatives of the indoline scaffold might bind to the active site of a target protein. nih.govnih.govresearchgate.netchemrevlett.comnih.gov These simulations can guide the design of new analogues with improved binding affinity and selectivity. For example, docking studies have been instrumental in developing novel indolinone-based inhibitors for targets like Aurora B kinase and in understanding the binding modes of indole derivatives with enzymes like EGFR. researchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.
| Computational Method | Application | Outcome |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis. figshare.comacs.orgresearchgate.netdntb.gov.ua | Optimization of synthetic routes, prediction of reactivity and regioselectivity. |
| Molecular Docking | Predicting binding modes of derivatives with biological targets. nih.govnih.govresearchgate.netchemrevlett.comnih.gov | Prioritization of candidate molecules for synthesis, rational design of selective inhibitors. |
| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of ligand-protein complexes. nih.gov | Understanding the energetic basis of binding and the role of conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. researchgate.net | Predicting the activity of unsynthesized compounds and guiding lead optimization. |
Integration with High-Throughput Screening for New Lead Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds against a specific biological target. azolifesciences.comdrugtargetreview.com The this compound scaffold is an ideal starting point for the creation of a dedicated chemical library for HTS campaigns.
The process would involve synthesizing a large and diverse collection of derivatives based on the core structure. This library can then be screened using various HTS assays, such as biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., measuring cell viability or reporter gene activation), to identify "hits"—compounds that exhibit a desired biological activity. drugtargetreview.com HTS has been successfully used to discover novel lead compounds for a wide range of targets, including kinases and RNA. mdpi.comacs.orgnih.gov
The integration of HTS with the indoline scaffold could uncover entirely new therapeutic applications. For instance, screening an indoline library against a panel of cancer-related kinases could identify novel kinase inhibitors. researchgate.netbenthamscience.com Similarly, screening against microbial targets could lead to the discovery of new antibacterial or antifungal agents. The hits identified through HTS serve as starting points for further optimization through the rational design and computational approaches described in the preceding sections. nih.gov
| Screening Approach | Description | Potential Discoveries |
| Biochemical HTS | Screening a compound library against an isolated protein target (e.g., an enzyme) to measure direct inhibition or activation. drugtargetreview.com | Novel enzyme inhibitors (e.g., for kinases, proteases). |
| Cell-Based HTS | Evaluating compounds in a cellular context to measure effects on cell viability, signaling pathways, or gene expression. | Compounds that modulate cellular processes, anticancer agents, immunomodulators. |
| Phenotypic Screening | Screening for compounds that induce a desired change in cell morphology or function without a preconceived target. | First-in-class molecules with novel mechanisms of action. |
By systematically pursuing these future research directions, the scientific community can fully harness the potential of this compound, paving the way for the development of new therapeutics and advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-6-methoxy-2,3-dihydro-1H-indole?
- Methodology : Multi-step synthesis typically involves cyclization of substituted aniline precursors. For example:
Cyclization : React a chloro- and methoxy-substituted benzene derivative with a nitrile or alkyne under acidic conditions to form the indole core.
Reduction : Reduce the indole to the 2,3-dihydro-1H-indole structure using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium cyanoborohydride.
Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for isolation .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-reduced or dehalogenated species.
Q. How is this compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons), ¹³C NMR (to confirm methoxy and dihydroindole carbons), and ¹⁹F NMR (if fluorinated analogs are synthesized) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−Cl]⁺).
- Melting Point Analysis : Compare observed mp with literature values (e.g., 208–210°C for indole-5-carboxylic acid derivatives ).
- Validation : Cross-check spectral data with computational predictions (e.g., DFT for NMR chemical shifts).
Q. What are common reactivity patterns of this compound in organic transformations?
- Electrophilic Substitution : The indole core undergoes reactions at the 3-position (e.g., Vilsmeier-Haack formylation or Friedel-Crafts alkylation).
- Nucleophilic Displacement : The chloro group can be replaced via SNAr (nucleophilic aromatic substitution) with amines or alkoxides under basic conditions .
- Redox Reactions : The dihydroindole moiety is susceptible to oxidation (e.g., DDQ to regenerate the aromatic indole) .
Advanced Research Questions
Q. How can researchers introduce functional groups at specific positions of the dihydroindole scaffold?
- Directed Functionalization :
- Protection/Deprotection : Use Boc or Fmoc groups to protect the indole nitrogen during halogenation or coupling reactions.
- Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/heteroaryl groups at the 5- or 6-positions. Pd(dba)₂/XPhos catalysts are effective for chloro displacement .
- Challenges : Steric hindrance from the methoxy group may require tailored ligands (e.g., SPhos for bulky substrates).
Q. What computational tools are suitable for predicting the reactivity or binding affinity of derivatives?
- Molecular Modeling :
- Docking Studies : Use MOE (Molecular Operating Environment) or AutoDock to evaluate interactions with biological targets (e.g., kinase enzymes) .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for reactive sites) .
Q. How to resolve contradictions in reported physical properties (e.g., melting points or spectral data)?
- Root Causes : Variations may arise from impurities, polymorphs, or solvent effects.
- Strategies :
Reproduce Synthesis : Ensure identical reaction conditions and purification methods.
Advanced Purity Analysis : Use HPLC (>95% purity) or DSC (differential scanning calorimetry) to detect polymorphs .
Collaborative Validation : Share samples with independent labs for comparative analysis .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chloro displacement).
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .
Applications in Research
Q. What are potential research applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
